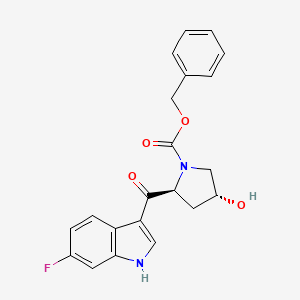
benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that features a complex molecular structure. It contains a benzyl group, a fluorinated indole moiety, and a hydroxypyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the fluorine atom. The pyrrolidine ring is then constructed, and the final step involves the coupling of the benzyl group with the hydroxypyrrolidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
This compound could have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features might be explored for activity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorinated indole moiety may interact with enzymes or receptors, while the hydroxypyrrolidine ring could play a role in binding affinity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
Benzyl (2S,4R)-2-(1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but lacks the fluorine atom.
Benzyl (2S,4R)-2-(6-chloro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate can significantly alter its chemical properties, such as its reactivity and interaction with biological targets. This makes it unique compared to its non-fluorinated or differently halogenated analogs.
特性
分子式 |
C21H19FN2O4 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
benzyl (2S,4R)-2-(6-fluoro-1H-indole-3-carbonyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H19FN2O4/c22-14-6-7-16-17(10-23-18(16)8-14)20(26)19-9-15(25)11-24(19)21(27)28-12-13-4-2-1-3-5-13/h1-8,10,15,19,23,25H,9,11-12H2/t15-,19+/m1/s1 |
InChIキー |
SNNVBIMQXWAQFG-BEFAXECRSA-N |
異性体SMILES |
C1[C@H](CN([C@@H]1C(=O)C2=CNC3=C2C=CC(=C3)F)C(=O)OCC4=CC=CC=C4)O |
正規SMILES |
C1C(CN(C1C(=O)C2=CNC3=C2C=CC(=C3)F)C(=O)OCC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


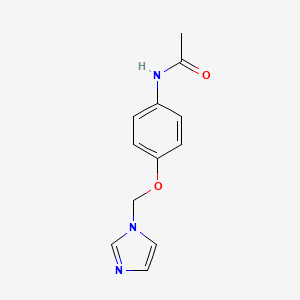
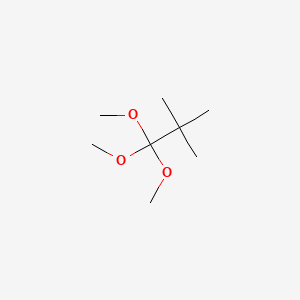
![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol](/img/structure/B12946519.png)
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
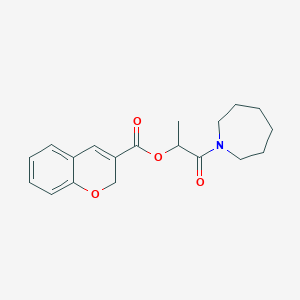
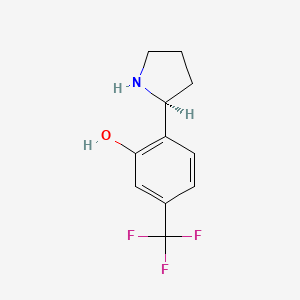
![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
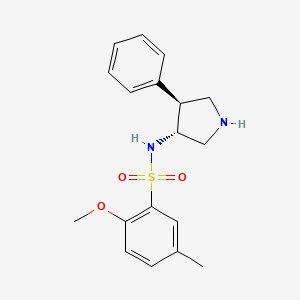
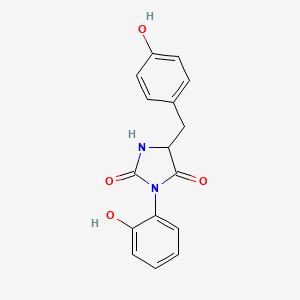
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)

![(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)
